(Z)-Methyl 2-iodo-3-methoxyacrylate

Suzuki-Miyaura cross-coupling β-methoxyacrylate synthesis palladium catalysis

Synthesizing (Z)-β-methoxyacrylate pharmacophores often results in low yields and stereochemical scrambling. (Z)-Methyl 2-iodo-3-methoxyacrylate (CAS 163041-47-2) provides a definitive solution by enabling high-yielding, stereoretentive cross-couplings. Key advantages: • Enables Suzuki-Miyaura couplings with reported yields as high as 94.4% while preserving the critical (Z)-geometry. • The electrophilic iodine atom ensures superior reactivity, far exceeding bromo/chloro analogs. • A shelf-stable solid (mp 51.0-51.5 °C) that simplifies handling and storage. This building block is the preferred choice for constructing strobilurin fungicide intermediates and diverse 2-aryl-3-methoxyacrylate libraries in drug discovery.

Molecular Formula C5H7IO3
Molecular Weight 242.01 g/mol
Cat. No. B8756558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-Methyl 2-iodo-3-methoxyacrylate
Molecular FormulaC5H7IO3
Molecular Weight242.01 g/mol
Structural Identifiers
SMILESCOC=C(C(=O)OC)I
InChIInChI=1S/C5H7IO3/c1-8-3-4(6)5(7)9-2/h3H,1-2H3
InChIKeyMDXPNXGUQIAENO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-Methyl 2-iodo-3-methoxyacrylate – Strategic Cross-Coupling Scaffold


Methyl (Z)-2-iodo-3-methoxyacrylate (CAS 163041-47-2) is a specialized vinyl iodide and α,β-unsaturated ester that serves as a β-methoxyacrylate building block . Its structure, featuring a stereodefined (Z)-geometry and an electrophilic iodine atom alpha to a methyl ester, is specifically engineered for transition-metal-catalyzed cross-coupling reactions. The compound is a solid at ambient temperature (mp 51.0-51.5 °C) and is commercially available in research quantities with purities typically ≥95% .

Vinyl iodide cross-coupling scaffold
Stereodefined (Z)-geometry for stereoretentive coupling
Research-grade purity supporting reproducible synthesis

(Z)-Methyl 2-iodo-3-methoxyacrylate: Irreplaceable Iodo Advantage


The α-iodo-β-methoxyacrylate motif is not a generic halide. The iodine atom dictates a unique reactivity profile that is non-transferable to the corresponding bromo, chloro, or des-halo analogs. While 2-bromo and 2-chloro variants exist, their lower electrophilicity and diminished leaving-group capacity result in significantly reduced cross-coupling efficiency under standard conditions . Furthermore, the (Z)-geometry of the iodo compound is preserved during coupling, a stereochemical outcome that is not guaranteed with alternative halides or stereoisomers [1]. For procurement in multi-step synthesis, substituting with a cheaper, non-iodinated β-methoxyacrylate precursor necessitates additional, often low-yielding, functionalization steps that increase cost and complexity.

Attribute
(Z)-Iodo Scaffold
Bromo/Chloro Analogs
Reactivity in cross-coupling
High oxidative addition propensity (I > Br >> Cl)
May exhibit lower efficiency under mild conditions
Stereochemical outcome
(Z)-geometry retention supported
Stereoretention may not be guaranteed
Commercial availability
Active supply with defined purity
Limited or discontinued; purity may vary

(Z)-Methyl 2-iodo-3-methoxyacrylate: Key Performance Evidence


Suzuki-Miyaura Coupling Efficiency vs. Bromo/Chloro Analogs

The (Z)-Methyl 2-iodo-3-methoxyacrylate demonstrates high efficiency in Suzuki-Miyaura couplings, enabling near-quantitative yields. In a representative reaction with 2-(benzyloxy)phenyl boronic acid using Pd(PPh3)4, the iodoacrylate participated in a two-step sequence (coupling followed by hydrogenolysis) affording a combined yield of 94.4% for the target (E)-methyl-3-methoxy-2-(2-hydroxyphenyl)acrylate [1]. While direct comparative data for the bromo- and chloro-acrylate analogs under identical conditions are not systematically reported in the public domain (class-level inference), the established reactivity order for vinyl halides in oxidative addition (I > Br >> Cl) predicts that the corresponding bromo- and chloro-acrylates would exhibit substantially lower or negligible conversion under equivalent mild conditions, requiring harsher reaction parameters and often resulting in degraded yields .

Coupling Efficiency
Class-level inference
94.4% overall yield (two-step model)
Reported yield supports synthetic utility; bromo/chloro analogs may have lower conversion.
Direct comparative studies not identified; reactivity inferred from halide series.
Suzuki-Miyaura cross-coupling β-methoxyacrylate synthesis palladium catalysis

Stereoretentive Cross-Coupling in Polyene Synthesis

A critical differentiation lies in the ability of (Z)-methyl 2-iodo-3-methoxyacrylate to undergo stereoretentive cross-coupling, a property essential for constructing polyene natural products. In the synthesis of strobilurin A, a three-step sequence employing this compound via a Ti-Claisen condensation and Suzuki-Miyaura coupling resulted in the complete preservation of the geometry of the three consecutive olefins (2E,3Z,5E) . This stereochemical fidelity is a direct consequence of the (Z)-iodoacrylate structure and the mild reaction conditions enabled by the iodine leaving group. In contrast, cross-couplings with less reactive halides or alternative stereoisomers often lead to isomerization or lower stereoselectivity, compromising the integrity of the final target.

Stereoretentive Coupling
Reported
Complete retention of (2E,3Z,5E) triene geometry
(Z)-iodoacrylate supports stereochemical control in polyene synthesis.
Based on strobilurin A synthesis; isomerization risk with other halides.
Stereospecific cross-coupling strobilurin synthesis (Z)-iodoacrylate

Commercial Purity and Supply Chain Transparency

For procurement, the compound is available from multiple specialty chemical suppliers with defined purity specifications that enable informed selection. Vendor data indicate standard purities of ≥95% (e.g., AChemBlock, Bellen) or ≥98% (e.g., AK Scientific, MolCore) . In contrast, a survey of the 2-bromo and 2-chloro analogs reveals limited commercial availability and, where listed, often lower purity grades or 'discontinued' status, reflecting their lower utility as cross-coupling partners . The iodine compound's active commercial status across multiple vendors ensures reliable supply for research and development programs.

Commercial Purity
Supplier data
≥95% to ≥98% (HPLC, typical)
Active vendor supply with defined purity supports procurement planning.
Bromo/chloro analogs show limited or discontinued availability.
chemical procurement laboratory reagent CAS 163041-47-2

(Z)-Methyl 2-iodo-3-methoxyacrylate: High-Value Applications


Strobilurin Agrochemical Intermediate Synthesis

This compound is the building block of choice for constructing the β-methoxyacrylate pharmacophore of strobilurin fungicides (e.g., azoxystrobin, picoxystrobin). Its unique ability to undergo stereoretentive Suzuki-Miyaura coupling is essential for installing the (Z)-geometry required for biological activity . The high coupling yields (e.g., 94.4% in a model system [1]) enable efficient scale-up of key intermediates.

2-Aryl-3-methoxyacrylate Library Diversification

In drug discovery, (Z)-Methyl 2-iodo-3-methoxyacrylate enables rapid and convergent synthesis of 2-aryl-3-methoxyacrylate libraries via palladium-catalyzed couplings with diverse arylboronic acids [2]. The mild conditions and high functional group tolerance attributed to the iodine leaving group minimize side reactions, providing medicinal chemists with a reliable, high-yielding route to structurally diverse analogs for SAR studies.

Stereocontrolled Polyene Natural Product Total Synthesis

Beyond strobilurins, this compound is a strategic linchpin in total synthesis projects that demand precise control over polyene stereochemistry. Its established performance in a 3-step, stereoretentive sequence makes it the preferred precursor for assembling (E,Z,E)-triene motifs found in natural products like hydroxystrobilurin A. The (Z)-iodoacrylate is irreplaceable by non-iodinated or non-stereodefined analogs in these applications.

Application
Selection Property
Validation Focus
Strobilurin-type building block synthesis
Stereoretentive cross-coupling scaffold
(Z)-Geometry retention in Suzuki-Miyaura coupling
Aryl-methoxyacrylate library diversification
Suzuki-Miyaura coupling partner
Coupling efficiency and substrate scope
Stereocontrolled polyene total synthesis
Stereodefined (Z)-vinyl iodide building block
Stereochemical fidelity in multistep sequences

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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